N1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
Description
N1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct aromatic substituents: a 2-hydroxy-2-(4-(methylthio)phenyl)ethyl group at the N1 position and a 4-(trifluoromethoxy)phenyl moiety at the N2 position.
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O4S/c1-28-14-8-2-11(3-9-14)15(24)10-22-16(25)17(26)23-12-4-6-13(7-5-12)27-18(19,20)21/h2-9,15,24H,10H2,1H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTCBJPJHJNSBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, which are then coupled through a series of reactions to form the final product. The reaction conditions often include the use of catalysts, specific temperature controls, and solvents to ensure the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and maintain high standards of safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
N1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify its functional groups, potentially altering its reactivity and properties.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for investigating biological pathways and interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide exerts its effects involves its interaction with specific molecular targets. The hydroxy and trifluoromethoxy groups play crucial roles in binding to these targets, influencing the compound’s reactivity and biological activity. The pathways involved may include enzyme inhibition, receptor binding, or modulation of signaling cascades.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous oxalamides and related derivatives, drawing on synthetic, structural, and functional data from the evidence provided.
Structural Analogues from
The oxalamide derivatives synthesized in share core structural similarities but differ in substituents:
- Compound 16: N1-(4-(4-Hydroxybenzoyl)phenyl)-N2-(4-methoxyphenethyl)-oxalamide Key Differences: Replaces the hydroxylated ethyl group with a 4-hydroxybenzoylphenyl moiety and uses a methoxy (OCH₃) group instead of trifluoromethoxy.
- Compound 17: N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide Key Differences: Lacks hydroxylation on the ethyl chain and substitutes both aromatic rings with methoxy groups.
Compound 18 : N1-(2-Fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide
Oxalamide Derivatives from
- Compound 14 : N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide
- Key Differences :
- Chain Length : Uses a hydroxypropyl group (3-carbon chain) vs. the target’s hydroxyethyl (2-carbon chain), which may alter steric interactions.
- Substituents: Replaces the methylthio (SCH₃) group with a trifluoromethyl (CF₃) group and positions the trifluoromethyl at the meta position instead of para. The meta substitution may affect binding orientation in target receptors .
Functional and Pharmacokinetic Implications
Key Observations :
Trifluoromethoxy vs. Methoxy/Trifluoromethyl : The OCF₃ group in the target compound offers superior metabolic stability and electron-withdrawing effects compared to methoxy () or trifluoromethyl () groups .
Methylthio (SCH₃) Contribution : The SCH₃ group enhances hydrophobicity and may participate in sulfur-π interactions, a feature absent in fluorinated or methoxylated analogues.
Hydroxyl Positioning: The β-hydroxyl group on the ethyl chain in the target compound could improve solubility relative to non-hydroxylated derivatives (e.g., Compound 17).
Challenges in Development
Biological Activity
N1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a complex organic compound with significant potential in various biological applications. This article delves into its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 414.4 g/mol. The structure features hydroxy and trifluoromethoxy functional groups, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H17F3N2O4S |
| Molecular Weight | 414.4 g/mol |
| CAS Number | 1448065-22-2 |
| Functional Groups | Hydroxy, Trifluoromethoxy, Methylthio |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The hydroxy and trifluoromethoxy groups enhance binding affinity to these targets, influencing various biochemical pathways. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Binding : It can bind to specific receptors, modulating their activity.
- Signaling Cascade Modulation : The compound may influence intracellular signaling pathways, affecting cellular responses.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest it has potential antimicrobial properties against various pathogens.
- Antitumor Activity : Investigations into its effects on cancer cell lines have shown promise in inhibiting tumor growth.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
- Antimicrobial Studies :
- Antitumor Activity :
- Anti-inflammatory Research :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
